molecular formula C24H24N4OS B6565723 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1021210-87-6

2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6565723
CAS RN: 1021210-87-6
M. Wt: 416.5 g/mol
InChI Key: PFIVDVKUFXYYNQ-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[1,5-a]pyrazines . These compounds have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C22H17F3N4OS . It has a molecular weight of 442.457 Da . The structure includes a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms . This core is substituted with various functional groups, including a sulfanyl group and an acetamide group .

Future Directions

Research into compounds with the pyrazolo[1,5-a]pyrazine core is ongoing, due to their potential biological activities . Future research could focus on further elucidating the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in medicine .

properties

IUPAC Name

2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-15-5-7-19(8-6-15)20-13-21-24(25-9-10-28(21)27-20)30-14-22(29)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIVDVKUFXYYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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